molecular formula C29H28N2O4 B2612861 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902475-14-3

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2612861
CAS No.: 902475-14-3
M. Wt: 468.553
InChI Key: LHPDHFIFOPGZBG-UHFFFAOYSA-N
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Description

The compound 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide (hereafter referred to as the "target compound") is a quinoline-based acetamide derivative. Its structure comprises:

  • A 1,4-dihydroquinolin-4-one core substituted with a 6-ethyl group and a 3-(4-ethylbenzoyl) moiety.
  • An acetamide side chain linked to an N-(2-methoxyphenyl) group.

Properties

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-19-10-13-21(14-11-19)28(33)23-17-31(25-15-12-20(5-2)16-22(25)29(23)34)18-27(32)30-24-8-6-7-9-26(24)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPDHFIFOPGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclocondensation of aniline derivatives with β-ketoesters under acidic conditions.

    Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate quinoline derivative with 2-methoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline and Quinazoline Derivatives
  • N-(4-chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide (ZINC2690957) Core: Quinoline with 6-ethyl and 3-benzenesulfonyl groups. Acetamide substituent: N-(4-chlorophenyl).
  • Compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) Core: Quinazoline with sulfonyl and piperidine groups. Acetamide substituent: N-(2-methoxyphenyl). Activity: Demonstrated significant anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines. The quinazoline core and sulfonyl group may enhance DNA intercalation or kinase inhibition compared to quinoline derivatives .
Benzothiazole-Based Analogues
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Compound 8)
    • Core : Benzothiazole with 6-trifluoromethyl.
    • Acetamide substituent : 2-methoxyphenyl.
    • Synthesis : Achieved 54% yield via microwave-assisted reaction, suggesting efficient coupling of the 2-methoxyphenyl acetyl chloride with benzothiazole amines. The trifluoromethyl group may improve metabolic stability .
Dioxinoquinoline Derivatives
  • 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide Core: Dioxinoquinoline with 8-(4-ethoxybenzoyl). Acetamide substituent: N-(4-methoxyphenyl). Key difference: The dioxane ring fused to quinoline may enhance solubility, while the 4-ethoxybenzoyl group could modulate receptor selectivity compared to the target compound’s 4-ethylbenzoyl .

Key Insights

Core Structure Impact: Quinoline/quinazoline cores are associated with intercalation or enzyme inhibition (e.g., topoisomerases), while benzothiazoles may target kinases or inflammatory pathways .

Substituent Effects :

  • Ethylbenzoyl vs. Sulfonyl : The target compound’s 4-ethylbenzoyl group enhances lipophilicity, favoring cell penetration, whereas sulfonyl groups (e.g., ZINC2690957) may improve solubility .
  • Methoxyphenyl Positioning : The 2-methoxyphenyl group (target compound and Compound 39) likely contributes to π-π stacking or hydrogen bonding in receptor binding, contrasting with 4-methoxyphenyl (Ev7) .

Synthetic Accessibility :

  • Microwave-assisted synthesis (Compound 8) achieved moderate yields, suggesting room for optimization in coupling reactions .

Biological Activity

The compound 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure

The molecular formula of the compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, and it features a complex structure that includes a quinoline core. The following table summarizes key structural characteristics:

Property Details
Molecular FormulaC23H26N2O3C_{23}H_{26}N_{2}O_{3}
IUPAC Name2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
SMILESCC(CC=O)Nc(cc1)cc(c(c1)C(=O)N(C)C(=O)c(c(c2)cc(c(c2)C(=O)N(C)=O))c(C)=O)C(=O)

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. Specifically, this compound has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxic effects. The study reported that treatment with this compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:
A recent experiment highlighted that at a concentration of 25 µM, the compound reduced TNF-alpha production by approximately 60% compared to untreated controls. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life of approximately 5 hours in animal models. Further investigations are required to fully elucidate its metabolic pathways and bioavailability.

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